molecular formula C16H16N2O3 B139302 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one CAS No. 144092-63-7

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one

Cat. No. B139302
M. Wt: 284.31 g/mol
InChI Key: JSKLXDBRUMMHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, also known as PDP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been synthesized using various methods.

Scientific Research Applications

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to protect neurons from oxidative stress and improve cognitive function.

Mechanism Of Action

The mechanism of action of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.

Biochemical And Physiological Effects

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of cancer cell proliferation, the protection of neurons from oxidative stress, and the improvement of cognitive function. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to have antioxidant and anti-apoptotic effects.

Advantages And Limitations For Lab Experiments

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has several advantages for lab experiments, including its synthetic accessibility, its unique chemical structure, and its potential use in various scientific research applications. However, there are also limitations to using 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and signaling pathways. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one may also be used as a starting point for the development of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, or 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been achieved using various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one.

properties

CAS RN

144092-63-7

Product Name

2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one

InChI

InChI=1S/C16H16N2O3/c1-10-8-14(19)21-16-15(10)11(2)18(17-16)9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3

InChI Key

JSKLXDBRUMMHQV-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC

Other CAS RN

144092-63-7

synonyms

2-(4'-methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one
HA 22
HA-22

Origin of Product

United States

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